3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide
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Overview
Description
3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide is a chemical compound with the CAS number 1707958-47-1 . This compound belongs to the class of sulfonamides, which are known for their broad-spectrum antimicrobial properties . Sulfonamides have been widely used in the treatment of bacterial infections in both humans and animals .
Scientific Research Applications
3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital nutrient for bacterial growth and replication .
Mode of Action
The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase, allows sulfonamides to inhibit and replace PABA in the enzyme . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folate synthesis pathway in bacteria . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and proteins . The downstream effect is the inhibition of bacterial growth and replication .
Result of Action
The inhibition of dihydropteroate synthetase by 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide leads to a decrease in the production of folate in bacteria . This decrease results in the inhibition of bacterial DNA synthesis and cell division, making the drug bacteriostatic rather than bactericidal .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
The synthesis of 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide involves several steps. One common method includes the aminosulfonylation of aryldiazonium tetrafluoroborates, DABCO·(SO2)2, and N-chloroamines under mild conditions . This reaction is typically catalyzed by copper and proceeds through a radical process and transition-metal catalysis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide can be compared with other sulfonamides, such as sulfanilamide and sulfamethoxazole . While all these compounds share a common sulfonamide group, this compound is unique due to its specific substituents, which may confer different pharmacological properties and applications .
Similar compounds include:
Properties
IUPAC Name |
3-amino-N-[4-(2-methoxyethoxy)butyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c1-18-9-10-19-8-3-2-7-15-20(16,17)13-6-4-5-12(14)11-13/h4-6,11,15H,2-3,7-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYWKNMCKCCWAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCNS(=O)(=O)C1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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